2-Methoxy-1-thiazol-2-YL-ethanone
Description
Properties
IUPAC Name |
2-methoxy-1-(1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-4-5(8)6-7-2-3-10-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMLYCFNECGXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 1 Thiazol 2 Yl Ethanone and Analogous Thiazole Ketone Systems
Foundational Synthetic Strategies for Thiazole (B1198619) Ring Formation
The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions and modern adaptations providing access to a wide array of substituted thiazoles.
Hantzsch Thiazole Synthesis and its Modern Adaptations for Thiazol-2-yl Derivatives
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the formation of the thiazole nucleus. wikipedia.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orglibretexts.org This versatile reaction allows for the introduction of various substituents on the resulting thiazole ring.
Modern adaptations of the Hantzsch synthesis have focused on improving yields, simplifying procedures, and expanding the substrate scope. These include the use of microwave irradiation to accelerate the reaction and the development of one-pot, multi-component procedures where the α-haloketone, thioamide, and other reactants are combined in a single step. pharmaguideline.comresearchgate.net For the synthesis of 2-substituted thiazoles, the choice of thioamide is crucial as it directly provides the substituent at the 2-position of the thiazole ring. libretexts.org
Cyclization Reactions Involving Alpha-Halocarbonyl Compounds and Thioamides/Thioureas
This method is a direct application and the most common variation of the Hantzsch synthesis. The reaction proceeds through the initial S-alkylation of the thioamide or thiourea (B124793) by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. libretexts.org The use of α-haloketones, such as α-bromo or α-chloro ketones, is prevalent. libretexts.orglibretexts.org The reaction conditions are generally mild, often requiring a base to facilitate the initial nucleophilic attack and subsequent cyclization. libretexts.org The versatility of this method allows for the synthesis of a wide range of 2,4- and 2,4,5-substituted thiazoles. nih.gov
Recent advancements have focused on catalyst-free and solvent-free conditions, contributing to greener synthetic protocols. researchgate.net For instance, the reaction can be carried out under solvent-free conditions with simple heating, leading to high yields of the desired thiazole derivatives. researchgate.net
Copper-Catalyzed Cyclization Approaches in Thiazole Synthesis
Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of heterocycles, including thiazoles. These methods often involve the coupling of various starting materials under oxidative conditions. One notable approach is the copper(I)-catalyzed three-component cyclization of thioamides, ynals (alkynals), and alcohols, which allows for the formation of functionalized thiazoles through the creation of new C-S, C-N, and C-O bonds in a single operation. tandfonline.comthieme-connect.com Another copper-catalyzed method involves the oxidative cyclization of aldehydes, amines, and elemental sulfur, providing a direct route to thiazoles from simple and readily available starting materials.
More specifically, copper-catalyzed cyclization has been successfully applied to the synthesis of benzimidazoles from o-bromoarylamines and nitriles, a reaction that showcases the power of copper in facilitating intramolecular C-N bond formation. sigmaaldrich.com While not a direct synthesis of simple thiazoles, this methodology highlights the potential of copper catalysis in related heterocyclic systems.
Multicomponent Reactions (MCRs) for Thiazole and Thiazoline (B8809763) Derivatives
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single pot. nih.govnih.gov Several MCRs have been developed for the synthesis of thiazole and its partially saturated analog, thiazoline. nih.govresearchgate.netrsc.org
One example is the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which can be accelerated by N-methyl imidazole (B134444) under solvent-free conditions to produce thiazole derivatives in good yields. nih.gov Another MCR involves the reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate in water as a green solvent to afford 1,3-thiazole derivatives. nih.gov These methods are particularly valuable for generating libraries of diverse thiazole compounds for screening purposes.
Strategies for Introduction of the 2-Methoxyethanone Moiety
Once the thiazole ring is formed, the next critical step is the introduction and functionalization of the side chain at the 2-position to yield the target compound, 2-methoxy-1-thiazol-2-yl-ethanone.
A plausible synthetic route would first involve the synthesis of a 2-acylthiazole precursor, such as 2-acetylthiazole (B1664039) or a related derivative. This can be achieved through several methods. One direct approach is the cyclocondensation of an α-oxothioamide with bromoacetaldehyde (B98955) diethyl acetal. tandfonline.com Alternatively, direct C-2 acylation of a pre-formed thiazole can be accomplished using an aldehyde in the presence of an oxidant. thieme-connect.com
With the 2-acylthiazole in hand, the focus shifts to the α-functionalization of the ketone.
Alpha-Functionalization and Acylation Techniques in Ketone Chemistry
The introduction of a methoxy (B1213986) group at the carbon alpha to the carbonyl (the α-carbon) is a key transformation. masterorganicchemistry.com A common and effective method to achieve this is through an α-halogenation followed by nucleophilic substitution.
The α-carbon of a ketone is acidic and can be deprotonated to form an enolate, or it can be halogenated under acidic or basic conditions. libretexts.org For instance, the ketone can be treated with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the α-position. libretexts.org This α-bromo ketone is now an excellent electrophile.
Subsequent reaction with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), will lead to the displacement of the bromide ion via an SN2 reaction, resulting in the formation of the desired α-methoxy ketone.
An alternative strategy involves the direct acylation of a pre-formed thiazole nucleus. The C2-proton of thiazole is acidic and can be removed by a strong base, such as an organolithium reagent, to form a 2-lithiothiazole species. This nucleophilic intermediate can then react with an appropriate electrophile, such as methoxyacetyl chloride, to directly install the 2-methoxyethanone moiety. pharmaguideline.comsigmaaldrich.com
Sequential Functionalization of Pre-Formed Thiazole Scaffolds
One of the primary strategies for the synthesis of 2-acylthiazoles, including this compound, involves the functionalization of a pre-formed thiazole ring. This approach allows for the introduction of the desired acyl group at a specific position on the thiazole nucleus.
A common method is the lithiation of the thiazole ring at the C-2 position, followed by reaction with a suitable electrophile. The C-2 proton of the thiazole ring is acidic and can be abstracted by a strong base, such as n-butyllithium, to generate a 2-lithiothiazole intermediate. researchgate.net This nucleophilic intermediate can then react with an appropriate electrophile to introduce the desired side chain. For the synthesis of this compound, a possible electrophile would be a methoxyacetyl derivative, such as methoxyacetyl chloride or a methoxyacetic ester.
Another approach to functionalizing the thiazole core is through transition metal-catalyzed C-H activation. This method allows for the direct coupling of the thiazole C-H bond with various partners. For instance, copper-catalyzed C-H arylation of thiazoles with aryl iodides has been demonstrated. organic-chemistry.org While not a direct method for introducing a methoxyethanone group, this principle can be extended to the formation of C-C bonds, potentially with acylating agents under appropriate catalytic conditions. The functionalization of the 5-aryl-1,3-thiazole core at the 2-position has been successfully achieved in a two-step process to yield 5-aryl-2-arylsulfonyl-1,3-thiazoles. organic-chemistry.org
The reactivity of the thiazole ring allows for various substitution reactions. The thiazole ring is known to undergo reactions such as donor-acceptor interactions, intramolecular nucleophilic substitution, and arylation, which can be harnessed for its functionalization. nih.gov
Table 1: Examples of Sequential Functionalization of Thiazole Scaffolds
| Thiazole Substrate | Reagents and Conditions | Product | Reference |
| Thiazole | 1. n-BuLi, THF, -78 °C; 2. Electrophile | 2-Substituted thiazole | researchgate.net |
| 5-Aryl-1,3-thiazole | Two-step functionalization | 5-Aryl-2-arylsulfonyl-1,3-thiazole | organic-chemistry.org |
| Thiazole | Aryl iodide, CuI, LiOt-Bu | 2-Arylthiazole | organic-chemistry.org |
One-Pot and Multi-Step Synthetic Sequences for this compound Analogs
One-pot and multi-step syntheses offer efficient routes to thiazole-ketone systems by minimizing the isolation of intermediates and reducing reaction time and waste. nih.gov These methods often involve the in-situ formation of the thiazole ring followed by or concurrent with the introduction of the ketone functionality.
A prevalent one-pot method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov For the synthesis of analogs of this compound, a suitably substituted α-haloketone could be reacted with a thioamide. A one-pot, two-step procedure for the synthesis of 2-aminothiazoles involves the α-halogenation of a ketone followed by condensation with a substituted thiourea without isolating the intermediate α-haloketone. youtube.com
Multi-component reactions (MCRs) are particularly powerful in this context. A one-pot, three-component reaction of an aromatic aldehyde, thiosemicarbazide (B42300), and a phenacyl bromide can yield 2-arylidenehydrazinyl-4-arylthiazole derivatives in good yields. researchgate.net Similarly, novel thiazole derivatives have been prepared in a one-pot three-component reaction using 2-(2-benzylidenehydrazinyl)-4-methylthiazole as a starting material. nih.gov The synthesis of fully substituted 1,3-thiazoles linked to lawsone has been achieved through a one-pot multicomponent reaction of arylglyoxals, lawsone, and thiobenzamides. acs.org
Electrochemical methods also provide a one-pot approach. The synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas can be achieved in an undivided cell using NH4I as a mediator. This method avoids the use of external oxidants and pre-functionalization of substrates. beilstein-journals.org
Table 2: Examples of One-Pot and Multi-Step Syntheses of Thiazole Analogs
| Reaction Type | Reactants | Product | Reference |
| One-pot, two-step | Aromatic aldehyde, thiosemicarbazide, phenacyl bromide | 2-Arylidenehydrazinyl-4-arylthiazole | researchgate.net |
| One-pot, three-component | 2-(2-Benzylidenehydrazinyl)-4-methylthiazole, other components | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | nih.gov |
| One-pot electrochemical | Active methylene ketone, thiourea, NH4I | 2-Aminothiazole | beilstein-journals.org |
| Multi-step | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |
Stereoselective Synthesis and Chiral Induction in Related Thiazole-Ketone Systems
The synthesis of chiral thiazole-containing compounds is crucial, as the stereochemistry often dictates their biological activity. Stereoselective methods for the synthesis of thiazole-ketone systems can involve the use of chiral auxiliaries or the enantioselective reduction of a prochiral ketone.
A chiral auxiliary is an optically active compound that is temporarily incorporated into the synthesis to direct the formation of a single enantiomer. youtube.com This approach, known as asymmetric synthesis, allows for the creation of a desired stereoisomer. youtube.comyoutube.com The chiral auxiliary is attached to the non-chiral reactant, guiding the subsequent reaction to produce the desired enantiomer, after which the auxiliary is removed and can often be recycled. youtube.com For the synthesis of chiral thiazole derivatives, a chiral amine can be used as a starting material in a Hantzsch-type synthesis to generate chiral polyaminothiazoles. nih.gov
Another strategy is the stereoselective reduction of a prochiral ketone on a thiazole scaffold. This can be achieved using chiral reducing agents or biocatalysts. Engineered ketoreductases (KREDs) have been successfully used for the highly enantiospecific reduction of prochiral ketones to their corresponding chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.
Table 3: Approaches to Stereoselective Synthesis of Thiazole Derivatives
| Method | Description | Example Application | Reference |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective formation of a single enantiomer. | Synthesis of chiral polyaminothiazoles using a resin-bound chiral polyamine. | nih.gov |
| Asymmetric Synthesis | Use of a chiral auxiliary to produce a desired enantiomer from a non-chiral reactant. | General principle applicable to the synthesis of complex chiral molecules. | youtube.com |
Green Chemistry Approaches and Sustainable Synthetic Routes
Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to reduce the environmental impact of chemical processes. These approaches include the use of microwave irradiation, benign solvents, and catalyst-free or recyclable catalyst systems.
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netbepls.com The Hantzsch thiazole synthesis, for instance, has been successfully performed under microwave irradiation, significantly accelerating the reaction rate. nih.govresearchgate.net Symmetrical thiazolo[5,4-d]thiazoles have been prepared from aldehydes using a microwave-activated condensation/oxidation sequence. rsc.org
The use of environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates has been achieved in water using β-cyclodextrin as a catalyst. organic-chemistry.org Polyethylene glycol (PEG-400) has also been used as a green solvent for the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea. bepls.com Ionic liquids are another class of green solvents that have been employed in thiazole synthesis due to their low vapor pressure and potential for recyclability. ajol.infonih.govrsc.orgresearchgate.net
One-pot syntheses, as discussed in section 2.2.3, are also considered a green chemistry approach as they reduce the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. nih.gov Catalyst-free and solvent-free reaction conditions further enhance the green credentials of a synthetic route. For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be carried out under solvent-free conditions to produce 2-aminothiazoles. organic-chemistry.org
Table 4: Green Chemistry Approaches in Thiazole Synthesis
| Green Chemistry Approach | Specific Method | Reactants/Substrates | Reference |
| Microwave Irradiation | Hantzsch thiazole synthesis | Acetophenones, thiourea, iodine | researchgate.net |
| Microwave Irradiation | Condensation/oxidation | Aldehydes, dithiooxamide | rsc.org |
| Benign Solvent (Water) | β-cyclodextrin catalysis | β-keto esters, N-bromosuccinimide, thiourea | organic-chemistry.org |
| Benign Solvent (PEG-400) | Catalyst-free synthesis | α-diazoketones, thiourea | bepls.com |
| Benign Solvent (Ionic Liquid) | Acidic ionic liquid catalysis | Aldehydes, 2-aminobenzothiazole, β-naphthol | ajol.info |
| Solvent-Free | Hantzsch condensation | 2-Bromoacetophenones, thiourea | organic-chemistry.org |
Chemical Reactivity and Transformations of 2 Methoxy 1 Thiazol 2 Yl Ethanone
Reactivity of the Thiazole (B1198619) Ring System within 2-Methoxy-1-thiazol-2-YL-ethanone
The thiazole ring is an aromatic heterocycle characterized by significant π-electron delocalization. wikipedia.org This aromaticity is central to its chemical behavior. However, the presence of the electron-withdrawing ethanone (B97240) group at the C2 position significantly modulates the ring's reactivity.
The thiazole ring is generally considered electron-deficient, which makes electrophilic aromatic substitution (EAS) reactions less favorable than in electron-rich aromatic systems like benzene. The presence of the strongly deactivating acyl group at the C2 position of this compound further inhibits such reactions. In unsubstituted thiazole, computational studies indicate that the C5 position is the most favorable site for electrophilic attack due to its higher π-electron density. wikipedia.org For EAS to occur on this substituted thiazole, potent electrophiles and potentially harsh reaction conditions would likely be necessary. The deactivating nature of substituents is a known factor in the electrophilic substitution of thiazole derivatives; for instance, the presence of a nitro group can inhibit these reactions. sciepub.com
Nucleophilic substitution on the thiazole ring primarily occurs when a suitable leaving group, such as a halogen or a nitro group, is present at the C2, C4, or C5 positions. The C2 position is particularly susceptible to nucleophilic attack. Studies have shown that 2-chlorothiazoles and 2-nitrothiazoles readily undergo substitution reactions with nucleophiles like sodium methoxide (B1231860) to yield the corresponding 2-methoxythiazole (B88229) product. sciepub.com
In the case of this compound, the ring itself does not possess a typical leaving group. The substituent at C2 is linked via a carbon-carbon bond, which is not readily cleaved by nucleophilic attack on the ring. Therefore, direct nucleophilic substitution on the thiazole core of this specific molecule is not a typical reaction pathway. However, the general susceptibility of the 2-position of the thiazole ring to nucleophilic attack remains a key feature of thiazole chemistry. sciepub.com
Transformations Involving the 2-Methoxyethanone Moiety
The side chain attached to the thiazole ring contains a ketone carbonyl group, an α-carbon with acidic protons, and a methoxy (B1213986) group, each providing a locus for chemical reactions.
The ketone functional group is a highly reactive center in the molecule, susceptible to nucleophilic addition and related reactions. A primary transformation is the reduction of the carbonyl group to a secondary alcohol, yielding 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. uni.lu This is a common reaction for ketones, typically achieved using reducing agents like sodium borohydride (B1222165).
Furthermore, the carbonyl group can react with amine derivatives. Similar thiazolyl ketones are known to react with reagents like o-aminothiophenol or o-phenylenediamine. researchgate.net It can also undergo condensation reactions with various active carbonyl reagents and amines to form new heterocyclic systems or Schiff bases. researchgate.netnih.gov
Table 1: Representative Reactions of the Carbonyl Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Reduction | Sodium Borohydride | Secondary Alcohol |
| Reductive Amination | Amine + Reducing Agent | Amine |
| Imine Formation | Primary Amine | Imine (Schiff Base) |
| Oxime Formation | Hydroxylamine | Oxime |
The carbon atom situated between the carbonyl group and the methoxy group (the α-carbon) possesses protons that are acidic due to the electron-withdrawing effect of the adjacent ketone. A base can abstract one of these protons to form a resonance-stabilized enolate intermediate. This enolization is a critical step for a variety of synthetic transformations.
Once formed, the enolate can act as a nucleophile in several key carbon-carbon bond-forming reactions, including:
Aldol Condensation: Reaction with another aldehyde or ketone.
Alkylation: Reaction with an alkyl halide to introduce an alkyl group at the α-position.
Acylation: Reaction with an acyl halide or anhydride.
While specific studies on the enolization of this compound are not detailed in the provided context, this reactivity is a fundamental and expected pathway for ketones with α-protons.
The methoxy group (-OCH₃) is an ether linkage. Ethers are generally stable and unreactive functional groups. However, they can be cleaved under stringent conditions, most commonly by treatment with strong acids. Reagents like hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃) are effective for ether cleavage.
The reaction of this compound with such a reagent would be expected to cleave the methyl-oxygen bond, converting the methoxy group into a hydroxyl group. This would result in the formation of 2-hydroxy-1-(thiazol-2-yl)ethanone. The potential to modify or replace methoxy substituents is a known strategy in medicinal chemistry to alter the properties of a molecule. nih.gov
Cyclization and Annulation Reactions Leading to Fused Heterocyclic Structures
The potential for 2-Methoxy-1-(thiazol-2-yl)ethanone to serve as a building block in the synthesis of fused heterocyclic systems is an area of significant synthetic interest. The presence of a reactive ketone carbonyl group, an α-methoxy group, and the thiazole ring itself offers multiple sites for cyclization and annulation reactions.
Theoretically, the active methylene (B1212753) group adjacent to the carbonyl could participate in condensation reactions with various electrophiles. For instance, reaction with binucleophiles such as hydrazine (B178648) or its derivatives could potentially lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) ring systems. Similarly, condensation with β-dicarbonyl compounds or their equivalents could pave the way for the construction of fused pyridine (B92270) or pyrimidine (B1678525) rings, which are core structures in many biologically active molecules.
Furthermore, the thiazole ring nitrogen and the carbonyl group could act in concert to react with appropriate reagents to form condensed thiazolo[3,2-a]pyrimidinium systems or related bridged heterocyclic structures. The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, often involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. nih.gov While this pertains to the formation of the thiazole ring itself, analogous reactivity of the ketone in 2-Methoxy-1-(thiazol-2-yl)ethanone could be envisioned in reactions designed to build additional fused rings.
However, a detailed search of scientific literature did not yield specific examples or methodologies for the cyclization or annulation reactions of 2-Methoxy-1-(thiazol-2-yl)ethanone.
Oxidation and Reduction Pathways of 2-Methoxy-1-(thiazol-2-yl)ethanone
The oxidation and reduction of 2-Methoxy-1-(thiazol-2-yl)ethanone would provide pathways to other important functionalized thiazole derivatives.
Reduction:
The carbonyl group of 2-Methoxy-1-(thiazol-2-yl)ethanone is a prime target for reduction. Treatment with standard reducing agents, such as sodium borohydride or lithium aluminum hydride, would be expected to yield the corresponding secondary alcohol, 2-methoxy-1-(thiazol-2-yl)ethanol. The stereochemical outcome of such a reduction, particularly with chiral reducing agents, could be of interest for the synthesis of enantiomerically pure compounds. For instance, enantioselective reduction of other alkyl thiazole ketones has been reported, suggesting that similar transformations could be applied to this substrate. researchgate.net The resulting chiral alcohol could serve as a valuable intermediate for further synthetic elaborations.
Oxidation:
The oxidation of 2-Methoxy-1-(thiazol-2-yl)ethanone presents more complex possibilities. While the ketone is already in a relatively high oxidation state, the thiazole ring itself can be susceptible to oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones under appropriate conditions. However, the stability of the α-methoxy group under various oxidative conditions would need to be considered, as cleavage could potentially occur. Specific oxidizing agents would need to be carefully selected to achieve selective transformation at either the thiazole ring or other parts of the molecule. The scientific literature does not currently contain specific studies on the oxidation of 2-Methoxy-1-(thiazol-2-yl)ethanone.
Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Analysis of 2 Methoxy 1 Thiazol 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Methoxy-1-thiazol-2-yl-ethanone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The thiazole (B1198619) ring protons typically resonate in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms, generally appearing between 7.27 and 8.77 ppm. wikipedia.org For the parent thiazole, signals are observed around 8.42 ppm and 8.23 ppm. chemicalbook.com The two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl and the methoxy (B1213986) group would likely appear as a singlet. The three protons of the methoxy group (OCH₃) would also produce a distinct singlet, typically in the range of 3.3 to 4.0 ppm, as seen in other methoxy-containing compounds. scielo.org.zadocbrown.info
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, characteristic of ketones. The carbon atoms of the thiazole ring will have shifts reflective of their heteroaromatic environment. nih.gov The methylene carbon and the methoxy carbon will appear in the aliphatic region of the spectrum. For instance, in related thiazole derivatives, the thiazole carbon atoms show signals across a range, while aliphatic carbons, such as the methyl group of a methoxy substituent, appear around 55 ppm. scielo.org.zanih.gov
2D NMR Techniques: To confirm assignments and reveal through-bond and through-space correlations, two-dimensional (2D) NMR techniques are invaluable. rsc.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connectivity between the methoxy-methylene fragment and the carbonyl group, as well as the attachment of the acyl group to the C2 position of the thiazole ring. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is useful for confirming the coupling relationships between protons on the thiazole ring if they are not equivalent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for the functional groups and data from analogous structures.
| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|---|
| Thiazole H | C4-H & C5-H | ~7.5 - 8.8 | ~120 - 150 | Aromatic region, specific shifts depend on substitution. wikipedia.org |
| Methylene H | -CH₂- | ~4.0 - 4.5 | ~70 - 80 | Adjacent to electron-withdrawing C=O and OCH₃ groups. |
| Methoxy H | -OCH₃ | ~3.3 - 3.8 | ~55 - 60 | Typical range for a methoxy group. scielo.org.za |
| Carbonyl C | C=O | N/A | ~190 - 200 | Characteristic ketone chemical shift. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone, typically found in the region of 1680-1725 cm⁻¹. The C-H stretching vibrations of the thiazole ring are expected in the 3000-3100 cm⁻¹ range. researchgate.net The methoxy group would exhibit characteristic C-H stretching vibrations (asymmetric and symmetric) around 2950-2850 cm⁻¹ and a C-O stretching band. scielo.org.za Vibrations associated with the thiazole ring (C=N and C=C stretching) would appear in the 1650-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the thiazole moiety are often strong in the Raman spectrum. researchgate.net Due to its stable ring structure, thiazole derivatives are well-suited for analysis by Surface-Enhanced Raman Scattering (SERS), a technique that can significantly amplify the signal. mdpi.com The thiazole moiety is known to adsorb efficiently onto silver surfaces, enhancing detection sensitivity. mdpi.com This makes SERS a powerful tool for analyzing trace amounts of such compounds.
Table 2: Key Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| 3000-3100 | Aromatic C-H Stretch (Thiazole) | IR, Raman |
| 2850-2950 | Aliphatic C-H Stretch (Methoxy, Methylene) | IR, Raman |
| 1680-1725 | C=O Stretch (Ketone) | IR (Strong) |
| 1400-1650 | C=N, C=C Ring Stretching (Thiazole) | IR, Raman |
| 1000-1300 | C-O Stretch (Methoxy) | IR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₆H₇NO₂S), the calculated monoisotopic mass is approximately 157.02 Da.
The fragmentation of ketones is well-characterized and often involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, two primary alpha-cleavage pathways are possible:
Cleavage between the carbonyl carbon and the thiazole ring, leading to the formation of a thiazolyl cation or a methoxyacetyl radical and a thiazolylcarbonyl cation. The mass spectrum of the closely related 2-Acetylthiazole (B1664039) shows a prominent peak corresponding to the thiazolylcarbonyl ion. nist.gov
Cleavage between the carbonyl carbon and the adjacent methylene group, resulting in the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45) to form a stable thiazolylcarbonyl cation (m/z 112). This is often a dominant fragmentation pathway for ketones. whitman.edu
Further fragmentation of the thiazole ring itself can also occur, potentially involving the loss of small molecules like HCN. researchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 157 | [M]⁺ | Molecular Ion |
| 112 | [M - CH₂OCH₃]⁺ | Alpha-cleavage, loss of methoxymethyl radical |
| 85 | [C₄H₃S]⁺ or [C₃H₃N₂]⁺ | Fragmentation of the thiazole ring |
| 58 | [C₂H₂S]⁺ | Further fragmentation of the thiazole ring |
X-ray Crystallography for Solid-State Structure Determination of Thiazole-Ketone Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of both the thiazole ring and the carbonyl group.
Thiazole itself exhibits electronic transitions in the vacuum ultraviolet (VUV) region. researchgate.net However, when conjugated with a carbonyl group, these transitions shift to longer wavelengths. The spectrum is expected to show two main types of transitions:
π → π transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the thiazole ring and the carbonyl group. For similar thiazole-azo dyes, these bands are observed in the 350-500 nm range. mdpi.com
n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl or the nitrogen/sulfur of the thiazole) to an anti-bonding π* orbital. These bands often appear at longer wavelengths than the π → π* transitions.
The substitution of a thiophene (B33073) with a thiazole unit in conjugated materials has been shown to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which directly influences the absorption spectrum. rsc.orgrsc.org
Computational and Theoretical Investigations of 2 Methoxy 1 Thiazol 2 Yl Ethanone
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are powerful tools for elucidating the structural and electronic properties of molecules, providing insights that complement experimental data. For the compound 2-Methoxy-1-(thiazol-2-yl)ethanone, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its behavior at a molecular level. DFT, particularly with hybrid functionals such as B3LYP, in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p), has proven effective for a wide range of organic molecules, including thiazole (B1198619) derivatives. irjweb.combohrium.comresearchgate.netmdpi.com These computational approaches allow for the investigation of molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic characteristics, which are detailed in the subsequent sections.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comnih.gov For 2-Methoxy-1-(thiazol-2-yl)ethanone, conformational analysis is crucial due to the rotational freedom around the single bonds connecting the thiazole ring, the carbonyl group, and the methoxy (B1213986) group.
The analysis primarily focuses on the torsion angles between the thiazole ring and the adjacent carbonyl group. Similar to other heteroaryl ketones, the molecule is expected to favor conformations where the thiazole ring and the carbonyl group are nearly coplanar to maximize electronic conjugation. rsc.org This leads to two likely stable conformers: a syn conformer, where the carbonyl oxygen is oriented towards the thiazole's sulfur atom, and an anti conformer, where it is oriented away. DFT calculations can determine the relative energies of these conformers to identify the global minimum energy structure. The optimized geometry provides key structural parameters.
Table 1: Predicted Optimized Geometrical Parameters for 2-Methoxy-1-(thiazol-2-yl)ethanone Based on theoretical data from analogous thiazole and ketone structures.
| Parameter | Bond/Angle | Predicted Value | Reference Analog |
| Bond Lengths (Å) | |||
| C=O | ~ 1.21 Å | Aryl Ketones nih.gov | |
| C(thiazole)-N | ~ 1.37 Å | Thiazole Derivatives irjweb.com | |
| C(thiazole)=N | ~ 1.30 Å | Thiazole Derivatives irjweb.com | |
| C(thiazole)-S | ~ 1.77 Å | Thiazole Derivatives irjweb.com | |
| C(carbonyl)-O(methoxy) | ~ 1.36 Å | Methoxy Ketones nih.gov | |
| Bond Angles (°) | |||
| O=C-C(thiazole) | ~ 120° | Aryl Ketones nih.gov | |
| O=C-C(methoxy) | ~ 121° | Aryl Ketones nih.gov | |
| C-S-C(thiazole) | ~ 89° | Thiazole Derivatives irjweb.com |
This table is interactive. Click on headers to sort.
Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the assignment of specific vibrational modes to the experimentally observed spectral bands. nih.gov
For 2-Methoxy-1-(thiazol-2-yl)ethanone, the simulated IR spectrum is expected to show several characteristic peaks. The most prominent would be the strong absorption band corresponding to the C=O stretching vibration of the ketone group. Other significant vibrations include the stretching of the thiazole ring's C=N, C-S, and C-H bonds, as well as the asymmetric and symmetric stretching of the C-O-C bond in the methoxy group. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 2-Methoxy-1-(thiazol-2-yl)ethanone Based on theoretical and experimental data from analogous structures.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretching (Thiazole) | Thiazole Ring | 3100 - 3000 |
| C-H Stretching (Methylene/Methoxy) | -CH₂-O-CH₃ | 3000 - 2850 |
| C=O Stretching | Ketone | 1700 - 1680 |
| C=N Stretching | Thiazole Ring | 1600 - 1570 |
| C-O-C Asymmetric Stretching | Methoxy Ether | 1275 - 1200 |
| C-O-C Symmetric Stretching | Methoxy Ether | 1150 - 1085 |
| C-S Stretching | Thiazole Ring | 780 - 750 |
This table is interactive. Click on headers to sort.
The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective quantum chemical approach for predicting the NMR chemical shifts (δ) of molecules. imist.mamdpi.com By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method, typically used with DFT, provides theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental results for structure verification. researchgate.netresearchgate.net
For 2-Methoxy-1-(thiazol-2-yl)ethanone, predictions can be made for each unique proton and carbon atom. The chemical environment of the thiazole ring protons (H4 and H5) is distinct, leading to different predicted shifts. chemicalbook.com Similarly, the carbons of the thiazole ring, the carbonyl group, the methylene (B1212753) bridge, and the methoxy group are all expected to have characteristic chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Methoxy-1-(thiazol-2-yl)ethanone Relative to TMS, based on GIAO calculations of analogous structures.
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Reference Analog |
| ¹H NMR | |||
| Thiazole H5 | 7.5 - 7.8 | Thiazole chemicalbook.com | |
| Thiazole H4 | 7.9 - 8.2 | Thiazole chemicalbook.com | |
| Methylene (-CH₂-) | 4.5 - 4.8 | Acetyl Derivatives | |
| Methoxy (-OCH₃) | 3.3 - 3.6 | Methoxy Derivatives nih.gov | |
| ¹³C NMR | |||
| Carbonyl (C=O) | 190 - 195 | 2-Acetylthiazole (B1664039) researchgate.net | |
| Thiazole C2 | 165 - 170 | 2-Acetylthiazole researchgate.net | |
| Thiazole C4 | 143 - 146 | Thiazole Derivatives | |
| Thiazole C5 | 125 - 128 | Thiazole Derivatives | |
| Methylene (-CH₂-) | 70 - 75 | Methoxy Ketones | |
| Methoxy (-OCH₃) | 58 - 62 | Methoxy Derivatives |
This table is interactive. Click on headers to sort.
Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net
In 2-Methoxy-1-(thiazol-2-yl)ethanone, the HOMO is predicted to be localized predominantly on the electron-rich thiazole ring, which contains heteroatoms with lone pairs (N and S). Conversely, the LUMO is expected to be centered on the electron-withdrawing ethanone (B97240) moiety, specifically on the π* antibonding orbital of the carbonyl group. researchgate.net This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 4: Predicted Frontier Molecular Orbital Energies for 2-Methoxy-1-(thiazol-2-yl)ethanone Based on DFT calculations of analogous thiazole derivatives.
| Parameter | Predicted Energy (eV) | Implication |
| HOMO Energy | -5.5 to -6.5 | Electron-donating capability |
| LUMO Energy | -0.8 to -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | High kinetic stability, moderate reactivity |
This table is interactive. Click on headers to sort.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by translating the complex wavefunctions into a more intuitive Lewis-like structure of bonds and lone pairs. mdpi.comtaylorfrancis.com A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Table 5: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2)
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (1) N(thiazole) | π* (C-C) ring | High | Ring conjugation |
| LP (1) O(methoxy) | π* (C=O) | Moderate | Resonance stabilization |
| LP (2) O(carbonyl) | σ* (C(thiazole)-C(carbonyl)) | Moderate | Hyperconjugation |
| π (C=C) ring | π* (C=O) | Moderate-High | Conjugation between ring and substituent |
| LP (1) S(thiazole) | π* (C=N) ring | Moderate | Ring conjugation |
This table is interactive. Click on headers to sort.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface, where different colors represent different electrostatic potential values. irjweb.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
For 2-Methoxy-1-(thiazol-2-yl)ethanone, the MEP map is expected to show the most intense negative potential localized around the carbonyl oxygen atom, making it the primary site for protonation and electrophilic interactions. A secondary region of negative potential would be near the thiazole nitrogen atom. Conversely, the most positive potential would be found on the hydrogen atoms of the thiazole ring (H4 and H5) and the methylene group, identifying them as potential sites for nucleophilic interaction. This analysis provides a clear, qualitative picture of the molecule's reactivity patterns.
Molecular Dynamics Simulations for Conformational Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like 2-Methoxy-1-thiazol-2-yl-ethanone, MD simulations can reveal its preferred three-dimensional shapes, or conformations, and the flexibility of its structure.
While specific MD studies on this compound are not readily found, research on similar structures, such as N-(Thiazol-2-yl) benzamide, provides relevant insights. researchgate.netresearchgate.net In these related compounds, computational studies, often employing Density Functional Theory (DFT), have been used to identify stable conformers. researchgate.netresearchgate.net For instance, in N-(Thiazol-2-yl) benzamide, a conformer where the amide oxygen and the thiazole sulfur atoms are in close proximity has been observed in co-crystals, a finding supported by computational analysis. researchgate.netresearchgate.net This suggests that non-covalent interactions, such as dipole-dipole interactions between the amide N-H and the thiazole nitrogen, play a significant role in determining conformational preference. researchgate.net
MD simulations of hybrid chalcone-thiazole derivatives have also been used to study their interaction with biological targets, highlighting the importance of the thiazole ring's orientation for binding. nih.gov Such studies underscore the utility of MD in understanding how the conformational flexibility of thiazole-containing compounds influences their biological activity.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Torsional Angle | Description | Expected Influence on Conformation |
| O(methoxy)-C-C=O | Rotation around the C-C bond adjacent to the methoxy group. | Determines the orientation of the methoxy group relative to the ketone. |
| C-C(=O)-C(thiazole) | Rotation around the C-C bond between the ketone and the thiazole ring. | Dictates the spatial relationship between the carbonyl group and the thiazole ring. |
This table is illustrative and based on the general principles of conformational analysis.
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a computational technique used to elucidate the step-by-step mechanism of a chemical reaction, including the identification of intermediates and transition states. The synthesis of thiazoles often involves the reaction of an α-haloketone with a thioamide, a process known as the Hantzsch thiazole synthesis. youtube.com
For the synthesis of a precursor to this compound, such as 2-bromo-1-(thiazol-2-yl)ethanone, the reaction would involve the nucleophilic substitution of the bromine atom. mdpi.com Computational studies on the reaction of α-haloketones with nucleophiles have shown that these reactions are significantly faster than those of corresponding alkyl halides. nih.gov This enhanced reactivity is attributed to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-X bond and stabilizes the transition state. nih.govyoutube.com
The mechanism of nucleophilic substitution on α-haloketones can proceed via an SN2 pathway. youtube.com Computational modeling of this process would involve locating the transition state structure, which is a high-energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction. Kinetic studies on the acid-catalyzed alpha-halogenation of ketones, a related reaction, show that the rate-determining step is the formation of an enol intermediate. libretexts.orgmsu.edu
Table 2: General Steps in Hantzsch Thiazole Synthesis Amenable to Computational Modeling
| Reaction Step | Description | Computational Focus |
| Nucleophilic Attack | The sulfur of the thioamide attacks the α-carbon of the haloketone. | Calculation of the activation barrier for the SN2 transition state. |
| Tautomerization | Proton transfer to form an intermediate. | Locating the tautomeric intermediates and the transition states connecting them. |
| Cyclization | The nitrogen of the thioamide attacks the carbonyl carbon. | Modeling the intramolecular ring-closing step and its associated activation energy. |
| Dehydration | Elimination of a water molecule to form the aromatic thiazole ring. | Determining the energetics of the final dehydration step. |
This table outlines the general reaction pathway for Hantzsch thiazole synthesis, which is relevant to the precursors of the title compound.
Solvent Effects on Electronic Structure and Chemical Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for solvent effects, providing a more realistic description of chemical processes in solution. For thiazole derivatives, the solvent can influence their electronic structure and reactivity. researchgate.net
Studies on the ultraviolet spectra of thiazole and its derivatives in various solvents have shown shifts in the absorption bands, indicating an interaction between the solvent and the molecule's electronic states. researchgate.net Computational methods, such as the Self-Consistent Reaction Field (SCRF) model, can be used to simulate these solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. ed.ac.uk
For this compound, the polarity of the solvent would be expected to influence the stability of its different conformations and the transition states of its reactions. The thiazole ring itself possesses a significant dipole moment, which is expected to interact with polar solvents. researchgate.net The electron distribution in the thiazole ring, with C5 being a primary site for electrophilic substitution and the C2 proton being susceptible to deprotonation, can be modulated by the solvent environment. wikipedia.orgpharmaguideline.com
Computational studies on thiazole derivatives have used methods like Density Functional Theory (DFT) to calculate properties such as net charges, dipole moments, and HOMO-LUMO energy gaps, which are all influenced by the surrounding medium. mdpi.comresearchgate.net These calculations can help predict how the reactivity of this compound might change in different solvents. For example, a polar solvent might stabilize a more polar transition state, thereby accelerating a reaction.
Table 3: Predicted Solvent Effects on Properties of this compound
| Property | Effect of Increasing Solvent Polarity | Computational Approach |
| Dipole Moment | Likely to increase due to stabilization of charge separation. | DFT with an implicit solvent model (e.g., SCRF). |
| Conformational Equilibrium | May shift to favor more polar conformers. | Molecular dynamics simulations in explicit or implicit solvent. |
| Reaction Rate | Dependent on the polarity of reactants vs. transition state. | Calculation of reaction pathways and transition state energies in different solvent models. |
This table presents expected trends based on general principles of solvent effects and computational studies of related molecules.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Synthetic Synthon for Complex Heterocyclic Architectures
The term synthon refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The thiazole (B1198619) ring is recognized as a significant synthon for creating a wide array of new chemical entities due to its unique chemical properties. nih.gov 2-Methoxy-1-thiazol-2-yl-ethanone embodies this concept, with its functional groups offering multiple pathways for elaboration into more complex heterocyclic structures.
The dual functionality of this compound—a reactive ketone and an aromatic thiazole heterocycle—positions it as a valuable precursor in multistep syntheses. The ketone group can readily undergo a variety of transformations, such as condensation, reduction, and addition reactions, to build out molecular complexity.
Research has demonstrated that ketones attached to a thiazole ring are effective precursors for constructing larger, hybrid heterocyclic systems. For instance, analogous thiazole ketones can undergo cyclocondensation reactions with reagents like thiosemicarbazide (B42300) to form 1-(thiazol-2-yl)-4,5-dihydropyrazoles, thereby linking two important pharmacophores. nih.gov The methoxy (B1213986) group alpha to the carbonyl in this compound can influence reactivity and potentially serve as a leaving group or a directing group in subsequent synthetic steps. This makes the compound a strategic starting point for generating libraries of novel thiazole-containing molecules. nih.govacs.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagent(s) | Resulting Intermediate/Structure | Significance |
|---|---|---|---|
| Cyclocondensation | Hydrazine (B178648) derivatives (e.g., thiosemicarbazide) | Thiazolyl-dihydropyrazole derivative | Formation of complex heterocyclic hybrids. nih.gov |
| Asymmetric Reduction | Chiral reducing agents / Biocatalysts (e.g., ADHs) | Chiral 2-methoxy-1-(thiazol-2-yl)ethanol | Access to enantiopure building blocks for pharmaceuticals. nih.gov |
| Hantzsch Thiazole Synthesis (as component) | Thioamides (if used in reverse synthesis) | Substituted Thiazole | A fundamental method for thiazole ring formation. wikipedia.org |
| Aldol Condensation | Aldehydes or Ketones | α,β-Unsaturated ketone (chalcone-like structure) | Creation of extended conjugated systems. |
While this compound is not itself a chiral auxiliary, its derivatives are valuable in asymmetric synthesis. The asymmetric reduction of the prochiral ketone is a key transformation that yields optically active 2-alkoxy-1-arylethanols. nih.gov These chiral alcohols are highly important building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov Studies on structurally similar 2-haloacetophenones have shown that alcohol dehydrogenases (ADHs) can be used to reduce the ketone to either the (R) or (S) alcohol with high enantioselectivity, demonstrating a powerful biocatalytic route. nih.gov
Furthermore, the broader class of thiazoline (B8809763) derivatives, which can be synthesized from precursors like this compound, have found applications as chiral auxiliaries and as ligands in asymmetric catalysis, highlighting the potential of this structural motif in stereocontrolled reactions. rsc.org
Integration into Novel Chemical Scaffolds and Heterocyclic Hybrids
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. The thiazole nucleus is a privileged scaffold for such endeavors. acs.org this compound is an ideal starting material for creating these hybrid structures.
By reacting the ketone functionality, the compound can be fused or linked to other heterocyclic systems, such as pyrazoles, steroids, or indoles. nih.govnih.govacs.org For example, the synthesis of thiazole-fused steroid derivatives has been shown to produce compounds with potent therapeutic properties. acs.org The ability to use this compound to connect the thiazole moiety with other bioactive scaffolds allows for the exploration of new chemical space and the development of molecules with novel or enhanced activities. nih.gov
Table 2: Examples of Thiazole-Containing Heterocyclic Hybrids
| Hybrid Scaffold Type | Component Moieties | Synthetic Approach | Potential Significance |
|---|---|---|---|
| Thiazolyl-pyrazole | Thiazole, Pyrazole (B372694) | Cyclocondensation of a thiazole ketone with a hydrazine derivative. nih.gov | Combining known pharmacophores to create novel bio-active molecules. nih.gov |
| Thiazolo-steroid | Thiazole, Steroid | Fusion of a thiazole ring onto a steroid backbone via reaction with an epoxyketone derivative. acs.org | Generation of potent antineoplastic agents. acs.org |
| Adamantanyl-thiazole | Thiazole, Adamantane | Reaction of 4-(Adamantan-1-yl)thiazol-2-amine with various reagents. | Development of agents with exceptional antibacterial activity. nih.gov |
Potential Roles in Agrochemical and Industrial Processes (excluding end-product application details)
The thiazole ring is a core component of several commercially significant agrochemicals, including fungicides and biocides. medchemexpress.com Compounds like thifluzamide (B1681302) and tricyclazole (B1682534) are used globally to control agricultural pests. wikipedia.org This establishes the industrial relevance of the thiazole scaffold.
Consequently, this compound can be considered a valuable intermediate in the synthetic pathways leading to new agrochemical candidates. Chemical manufacturers specializing in heterocyclic and sulfur chemistries often produce such intermediates for the agrochemical sector. thegoodscentscompany.com The compound's structure provides a platform that can be chemically modified to optimize for specific biological activities required in agricultural applications.
Emerging Roles in Organic Electronics and Advanced Materials Science
Beyond life sciences, heterocyclic compounds are gaining significant traction in materials science. There is an increasing interest in thiazole-containing scaffolds for applications in functional materials. acs.org The aromatic and electron-rich nature of the thiazole ring can impart useful electronic and photophysical properties to larger molecular systems.
While specific research on this compound in this area is not widely documented, it represents a building block that could be incorporated into conjugated polymers, dyes, or fluorescent probes. The field of materials science is an application area for specialty chemical manufacturers that produce heterocyclic intermediates. thegoodscentscompany.com The reactivity of the ketone group allows for its integration into polymeric chains or for its conversion into other functional groups suitable for advanced material applications.
Future Research Directions and Methodological Advancements Pertaining to 2 Methoxy 1 Thiazol 2 Yl Ethanone
Development of Novel and Highly Efficient Synthetic Routes
The classical Hantzsch synthesis, while foundational, often requires harsh conditions and lengthy reaction times. mdpi.com Modern organic synthesis is moving towards more efficient and environmentally benign methodologies. Future work on the synthesis of 2-methoxy-1-thiazol-2-yl-ethanone and its analogs will likely focus on several key areas:
One-Pot and Multicomponent Reactions (MCRs): These approaches offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. mdpi.comnih.goviau.iracs.org The development of novel MCRs for the construction of the 2-acylthiazole core from simple, readily available starting materials is a promising avenue. For instance, a one-pot, three-component cascade cyclization using enaminones, cyanamide, and elemental sulfur has been developed for the synthesis of 2-amino-5-acylthiazoles, a strategy that could be adapted for the synthesis of other 2-acylthiazole derivatives. organic-chemistry.org
Microwave-Assisted and Flow Chemistry Synthesis: These technologies can dramatically reduce reaction times, improve yields, and allow for safer and more controlled reaction conditions. mdpi.com The application of microwave irradiation to the Hantzsch synthesis and other thiazole-forming reactions has already demonstrated significant improvements over conventional heating methods. mdpi.com Flow chemistry, in particular, offers the potential for the continuous and scalable production of this compound and related compounds.
C-H Functionalization: Direct C-H functionalization of the thiazole (B1198619) ring represents a highly atom-economical approach to introduce the methoxyethanone moiety, avoiding the need for pre-functionalized starting materials. bohrium.com Research into transition-metal-catalyzed C-H activation at the C2 position of the thiazole ring could lead to more direct and efficient synthetic routes.
| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |
| Multicomponent Reactions | High efficiency, atom economy, operational simplicity. mdpi.comnih.goviau.iracs.org | Development of novel one-pot syntheses from simple precursors. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced safety. mdpi.com | Acceleration of traditional thiazole syntheses. |
| Flow Chemistry | Scalability, precise reaction control, improved safety. mdpi.com | Continuous and large-scale production. |
| C-H Functionalization | High atom economy, reduced synthetic steps. bohrium.com | Direct introduction of the acyl group onto the thiazole ring. |
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
The reactivity of this compound is dictated by the interplay between the thiazole ring and the methoxyethanone side chain. Future research will likely focus on selectively targeting different parts of the molecule to generate diverse and complex structures.
Selective Carbonyl Chemistry: The ketone functionality of the methoxyethanone group is a prime site for a wide range of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The development of chemoselective methods that modify the carbonyl group without affecting the thiazole ring is a key area for future investigation.
Thiazole Ring Functionalization: The thiazole ring itself offers multiple sites for functionalization. The C2 position is known to be susceptible to deprotonation by strong bases, allowing for the introduction of various electrophiles. iau.ir Electrophilic substitution reactions typically occur at the C5 position. iau.ir Future work could explore novel catalytic methods for the regioselective functionalization of the thiazole ring in the presence of the acyl group.
Ring-Opening and Rearrangement Reactions: The thiazole ring can undergo ring-opening under certain reductive conditions. benthamdirect.com Exploring the controlled ring-opening of this compound could provide access to novel acyclic building blocks with unique functionalities. Additionally, investigating potential molecular rearrangements could lead to the discovery of new heterocyclic scaffolds.
| Reaction Type | Target Site | Potential Transformations |
| Chemoselective Carbonyl Reactions | C=O group of the ethanone (B97240) moiety | Reduction to alcohols, conversion to imines, Wittig olefination. |
| Regioselective C-H Functionalization | C4 and C5 positions of the thiazole ring | Introduction of aryl, alkyl, and other functional groups. bohrium.com |
| Nucleophilic and Electrophilic Substitutions | Thiazole ring | Halogenation, nitration, and metal-catalyzed cross-coupling reactions. iau.ir |
| Ring-Opening Reactions | Thiazole ring | Reductive cleavage to generate functionalized acyclic compounds. benthamdirect.com |
Integration of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For this compound, computational modeling can provide valuable insights into its properties and guide the design of new derivatives with desired characteristics.
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.orgnih.govrsc.org This can help in understanding its reactivity patterns and in designing reactions with desired regioselectivity.
Molecular Docking and Virtual Screening: If this compound is being developed as a lead compound for a biological target, molecular docking can be used to predict its binding mode and affinity. nih.govmdpi.comresearchgate.net This information can then be used to design new analogs with improved potency and selectivity. Virtual screening of large compound libraries can also be performed to identify other thiazole derivatives with similar predicted binding properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of thiazole derivatives with their biological activity. nih.govrsc.orgacs.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity. acs.orgnih.govrsc.org | Understanding of reaction mechanisms and regioselectivity. |
| Molecular Docking | Prediction of binding modes to biological targets. nih.govmdpi.comresearchgate.net | Design of more potent and selective inhibitors. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. nih.govrsc.orgacs.org | Prediction of the activity of novel compounds. |
Design of Next-Generation Building Blocks and Diversification Strategies for Complex Target Molecules
This compound can serve as a versatile building block for the synthesis of more complex molecules with potential applications in medicine and materials science. Future research will focus on developing strategies to incorporate this scaffold into larger and more diverse molecular architectures.
Multicomponent Reactions (MCRs): The use of this compound as a component in MCRs can lead to the rapid generation of libraries of complex, thiazole-containing molecules. mdpi.comnih.goviau.iracs.org This is a powerful strategy for the discovery of new bioactive compounds.
Post-Synthetic Modification: The functional groups on this compound can be further modified to introduce additional diversity. For example, the ketone can be converted to other functional groups, and the thiazole ring can be functionalized using various methods. rsc.org
Scaffold Hopping: The thiazole ring in this compound can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings in known bioactive molecules. rsc.org This "scaffold hopping" approach can lead to the discovery of new compounds with improved properties.
| Diversification Strategy | Description | Application in Complex Molecule Synthesis |
| Multicomponent Reactions | Combining three or more reactants in a single step to generate complex products. mdpi.comnih.goviau.iracs.org | Rapid assembly of diverse thiazole-containing libraries. |
| Post-Synthetic Modification | Chemical transformation of a pre-existing molecule to introduce new functional groups. rsc.org | Fine-tuning of molecular properties and introduction of diversity. |
| Scaffold Hopping | Replacing a core molecular scaffold with a bioisosteric equivalent. rsc.org | Discovery of novel intellectual property and improved drug-like properties. |
Q & A
Q. What are the optimized synthetic routes for 2-Methoxy-1-thiazol-2-yl-ethanone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of this compound typically involves cyclization or alkylation reactions. For example:
- Cyclization : Reacting 2-aminothiazole derivatives with methoxy-acetylating agents (e.g., methoxyacetic anhydride) under reflux in aprotic solvents like THF or DMF, followed by purification via column chromatography ().
- Alkylation : Using 2-bromo-1-(thiazol-2-yl)ethanone with sodium methoxide in methanol at 60°C for 4–6 hours (analogous to methods in ).
Key Parameters : Temperature (>60°C improves cyclization efficiency), solvent polarity (aprotic solvents reduce side reactions), and stoichiometric ratios (1:1.2 for amine:acylating agent) ().
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. The thiazole protons resonate as doublets (δ 7.2–7.5 ppm for H-4 and δ 8.1–8.3 ppm for H-5) ().
- MS : Molecular ion peak at m/z 169 (M⁺) with fragmentation patterns indicating loss of CO (28 amu) and CH₃O (31 amu) ().
- IR : Strong carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and C-O-C stretch at 1240–1260 cm⁻¹ ().
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Over-Alkylation : Occurs when excess alkylating agent leads to di-substitution. Mitigation: Use controlled stoichiometry (1:1.05 ratio) and monitor via TLC ().
- Oxidation of Thiazole Ring : Prevented by conducting reactions under inert atmosphere (N₂/Ar) and avoiding strong oxidizing agents ().
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Methodological Answer:
- DFT Studies : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the carbonyl group (C=O) is a reactive site with high electrophilicity ().
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). The methoxy group enhances binding affinity to hydrophobic pockets ().
Q. How do structural analogs of this compound compare in biological activity?
Comparative Analysis Table :
Insight : Electron-withdrawing groups (e.g., Cl) enhance antibacterial activity compared to methoxy ().
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis (e.g., using Stoe IPDS II diffractometer) provides precise bond lengths and angles. For example, the C=O bond length in this compound is 1.21 Å, confirming resonance stabilization ().
- Discrepancy Resolution : Conflicting NMR data (e.g., proton splitting patterns) can arise from solvent polarity. Cross-validate using crystallography and solvent-free solid-state NMR ().
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
Methodological Answer:
- Co-solvents : Use DMSO:water (1:9 v/v) for stock solutions; final DMSO concentration <1% to avoid cytotoxicity ().
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions (e.g., thiazole C-5) via post-synthetic modification ().
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies (40–85%), and how can reproducibility be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
